Magnesium ammonium arsenate

Übersicht

Beschreibung

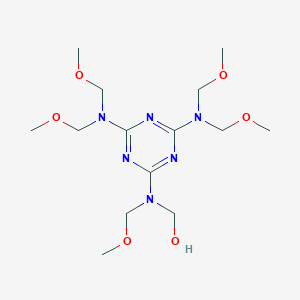

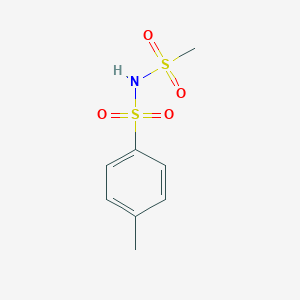

Magnesium ammonium arsenate is a chemical compound with the molecular formula H4AsMgNO4 . It has an average mass of 181.263 Da and a monoisotopic mass of 180.920670 Da . It is also known by other names such as Ammonium magnesium arsenate (1:1:1), Ammoniummagnesiumarsenat (1:1:1) in German, and Arsénate d’ammonium et de magnésium (1:1:1) in French .

Molecular Structure Analysis

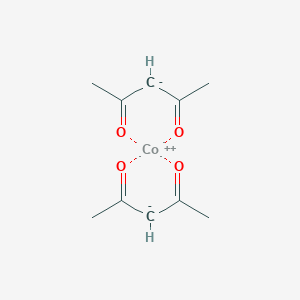

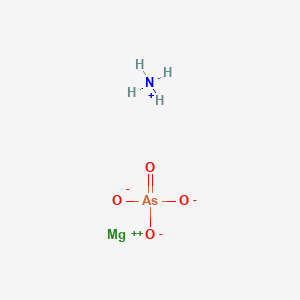

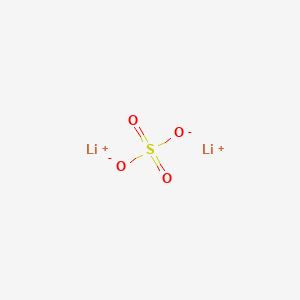

The molecular structure of Magnesium ammonium arsenate consists of one Nitrogen atom, four Hydrogen atoms, one Magnesium atom, one Arsenic atom, and four Oxygen atoms . The molar mass of this compound is 181.263 g/mol . A detailed analysis of their infrared (IR) and Raman ® spectra has been carried out .Physical And Chemical Properties Analysis

Magnesium ammonium arsenate is considered to have a low solubility . Its molar mass is 181.263 g/mol . The elemental composition includes Nitrogen (7.7273%), Hydrogen (2.2243%), Magnesium (13.4087%), Arsenic (41.3332%), and Oxygen (35.3066%) .Wissenschaftliche Forschungsanwendungen

Spectroscopy and Structural Analysis : The infrared and Raman spectra of magnesium ammonium arsenate hexahydrate (arsenstruvite) have been studied, showing similarities with other compounds like magnesium potassium phosphate hexahydrate and magnesium ammonium phosphate hexahydrate. This research provides insights into the structural and vibrational characteristics of the compound (Stefov et al., 2008).

Environmental Applications : A method using ammonium magnesium arsenate has been employed to remove arsenic from leaching liquor of arsenic-containing molybdenum ore, demonstrating its potential in environmental cleanup and industrial processing (Zhu Yun, 2008).

Hazardous Waste Management : In the treatment of hazardous arsenic-alkali slag, magnesium ammonium arsenate is used for the selective precipitation of arsenic, illustrating its role in waste management and resource recovery (Jia Tian et al., 2021).

Analytical Chemistry : The compound has been utilized in the determination of dissolved arsenic in waters, where it serves as a precipitating agent in energy-dispersive x-ray fluorescence spectrometry. This highlights its importance in analytical methodologies for environmental monitoring (Becker et al., 1985).

Toxicology Studies : Magnesium ammonium arsenate has been studied for its toxicity in rats, providing valuable information for understanding its safety and environmental impact (Bai et al., 1974).

Wastewater Treatment : Its application in recovering ammonium nitrogen from wastewater as a slow-release fertilizer has been explored, demonstrating its potential in sustainable waste management and agriculture (Yetilmezsoy & Sapci-Zengin, 2009).

Safety and Hazards

Zukünftige Richtungen

Future research directions could involve the use of Magnesium ammonium arsenate in water treatment. For instance, a recent paper discusses the selective removal of arsenic in carbonate solution by forming Magnesium ammonium arsenate . Another paper discusses the solubility of metal arsenates, including Magnesium arsenate .

Eigenschaften

IUPAC Name |

azanium;magnesium;arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Mg.H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);;1H3/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIQUCFATSFCBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-][As](=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH4MgNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163374 | |

| Record name | Ammonium magnesium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14644-70-3 | |

| Record name | Ammonium magnesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium magnesium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM MAGNESIUM ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IY0HGG374 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)